molecular formula C15H18N2 B13116144 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- CAS No. 316-86-9

9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl-

Katalognummer: B13116144
CAS-Nummer: 316-86-9
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: DMEGQYPEMFISNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- is a compound belonging to the class of acridines It is characterized by its unique structure, which includes an acridine core with an amino group at position 9 and an ethyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- typically involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions. The reaction proceeds through a series of steps, including cyclization and reduction, to yield the desired product . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One common approach is the reaction of ethylene oxide with ammonia, followed by further reactions to introduce the acridine core and the amino group . This method allows for the production of large quantities of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group at position 9 can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include N-oxides, reduced forms of the compound, and various substituted derivatives

Wissenschaftliche Forschungsanwendungen

9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- has several scientific research applications:

Wirkmechanismus

The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting AChE, the compound increases the levels of acetylcholine, which can improve cognitive function . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- lies in its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its analogs. These differences can make it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

316-86-9

Molekularformel

C15H18N2

Molekulargewicht

226.32 g/mol

IUPAC-Name

N-ethyl-5,6,7,8-tetrahydroacridin-1-amine

InChI

InChI=1S/C15H18N2/c1-2-16-14-8-5-9-15-12(14)10-11-6-3-4-7-13(11)17-15/h5,8-10,16H,2-4,6-7H2,1H3

InChI-Schlüssel

DMEGQYPEMFISNA-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=CC=CC2=C1C=C3CCCCC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.